

Quantifying LL-37 in Biological Samples: A Detailed Guide to ELISA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LL-37 FK-13

Cat. No.: B15580942

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its direct antimicrobial activity against a broad spectrum of pathogens, LL-37 is a multifunctional molecule involved in modulating immune responses, promoting wound healing, and influencing inflammation.^{[1][2]} Given its diverse roles in health and disease, accurate quantification of LL-37 in various biological samples is essential for research, diagnostics, and the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of LL-37 using the Enzyme-Linked Immunosorbent Assay (ELISA) method.

Introduction to LL-37 and its Significance

LL-37 is a 37-amino acid, cationic peptide derived from the C-terminal cleavage of the human cationic antimicrobial protein 18 (hCAP18).^{[3][4]} It is expressed by various immune and epithelial cells, including neutrophils, macrophages, and keratinocytes.^{[4][5]} Its functions extend beyond pathogen elimination and include chemotactic activity for immune cells, modulation of inflammatory signaling pathways, and promotion of angiogenesis.^{[1][6]} Dysregulated levels of LL-37 have been implicated in a range of conditions, including infectious diseases, autoimmune disorders like psoriasis and rheumatoid arthritis, and certain cancers.^[3] ^[4]

Principle of LL-37 Quantification by Sandwich ELISA

The most common method for quantifying LL-37 in biological samples is the sandwich ELISA. [6][7][8] This highly sensitive and specific technique utilizes a pair of antibodies that recognize different epitopes on the LL-37 peptide.

The general principle involves the following steps:

- A microplate is pre-coated with a capture antibody specific for LL-37.
- Standards and biological samples are added to the wells, and any LL-37 present binds to the capture antibody.
- A biotinylated detection antibody, which also recognizes LL-37, is added, forming a "sandwich" complex of capture antibody-LL-37-detection antibody.
- A streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody.
- A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
- The reaction is stopped, and the optical density (OD) is measured at a specific wavelength (typically 450 nm). The OD is directly proportional to the concentration of LL-37 in the sample.[7][8][9]

Experimental Protocols

This section provides detailed protocols for sample preparation and the ELISA procedure for LL-37 quantification.

Sample Preparation

Proper sample collection and preparation are critical for accurate and reproducible results. The following are general guidelines for various biological samples. Specific protocols may need to be optimized depending on the sample type and the ELISA kit used.

General Recommendations:

- Avoid repeated freeze-thaw cycles for all samples.[[10](#)]
- After thawing, centrifuge samples to remove any precipitates before use.
- If samples are expected to have high concentrations of LL-37, they should be diluted with the sample diluent provided in the ELISA kit.[[11](#)]

Sample Type	Collection and Preparation Protocol
Serum	<ol style="list-style-type: none">1. Collect whole blood in a serum separator tube (SST).2. Allow the blood to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C.[10][11]3. Centrifuge at 1000 x g for 15-20 minutes.[11][12]4. Carefully collect the serum (supernatant) and transfer it to a clean tube.5. Assay immediately or aliquot and store at -20°C or -80°C.[10][11]
Plasma	<ol style="list-style-type: none">1. Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.[10][13]2. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][13]3. Collect the plasma (supernatant) and transfer it to a clean tube.4. Assay immediately or aliquot and store at -20°C or -80°C.[10][13]
Saliva	<ol style="list-style-type: none">1. Collect saliva into a sterile collection tube.[14]2. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulates.[14]3. Collect the supernatant.4. Assay immediately or aliquot and store at ≤ -20°C.[14]
Urine	<ol style="list-style-type: none">1. Collect the first morning (mid-stream) urine in a sterile container.[14][15]2. Centrifuge at 1000-2000 x g for 15-20 minutes at 2-8°C to remove particulate matter.[14][15]3. Collect the supernatant.4. Assay immediately or aliquot and store at ≤ -20°C.[14][15]
Tissue Homogenates	<ol style="list-style-type: none">1. Rinse the tissue with ice-cold PBS to remove excess blood.[10][15]2. Mince the tissue into small pieces on ice.[15]3. Homogenize the tissue in a suitable lysis buffer (e.g., 1X PBS or RIPA buffer) containing protease inhibitors.[10][11]4. Perform freeze-thaw cycles to ensure complete cell lysis.[11]5. Centrifuge the homogenate at 5000-10000 x g for 5-20 minutes

at 4°C.[11][15] 6. Collect the supernatant (soluble protein extract). 7. Assay immediately or aliquot and store at -80°C.[15]

Cell Culture Supernatants

1. Centrifuge the cell culture media at 300-500 x g for 5-10 minutes at 4°C to remove cells and debris.[10] 2. Collect the supernatant. 3. Assay immediately or aliquot and store at -80°C.[10]

LL-37 ELISA Protocol (General)

This protocol is a generalized procedure based on commercially available sandwich ELISA kits. Always refer to the specific manual provided with your ELISA kit for detailed instructions, as incubation times, temperatures, and reagent volumes may vary.

Materials Required (Typically provided in the kit):

- Microplate pre-coated with anti-LL-37 capture antibody
- LL-37 standards
- Biotinylated anti-LL-37 detection antibody
- Streptavidin-HRP conjugate
- Sample diluent
- Wash buffer
- TMB substrate
- Stop solution
- Plate sealers

Materials Required (Not provided):

- Microplate reader capable of measuring absorbance at 450 nm

- Pipettes and pipette tips
- Deionized or distilled water
- Tubes for standard and sample dilutions
- Absorbent paper

Procedure:

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and HRP conjugate as instructed in the kit manual.[11][13]
- Standard and Sample Addition: Add 100 μ L of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate or triplicate.[11][13]
- Incubation: Cover the plate with a sealer and incubate for 90 minutes to 2 hours at 37°C.[11][13]
- Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[11][13]
- Detection Antibody Addition: Add 100 μ L of the biotinylated detection antibody working solution to each well.[11]
- Incubation: Cover the plate and incubate for 1 hour at 37°C.[11]
- Washing: Repeat the washing step as described in step 4.
- HRP Conjugate Addition: Add 100 μ L of the streptavidin-HRP conjugate working solution to each well.[11]
- Incubation: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[11]

- Washing: Repeat the washing step as described in step 4 (some protocols may require more washes at this stage).[11]
- Substrate Development: Add 90-100 μ L of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[11]
- Stopping the Reaction: Add 50 μ L of stop solution to each well. The color in the wells should change from blue to yellow.[11]
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 5-30 minutes of adding the stop solution.[11]

Data Analysis and Interpretation

- Calculate the average OD for each set of replicate standards, controls, and samples.
- Subtract the average zero standard OD from all other OD values.
- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of LL-37 in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.
- Assess the quality of the assay by checking the coefficient of variation (CV) for replicate wells, which should typically be less than 15-20%.

Quantitative Data Summary

The concentration of LL-37 can vary significantly depending on the biological fluid, the health status of the individual, and the specific ELISA kit used. The following tables summarize reported LL-37 concentrations in various human biological samples.

Table 1: LL-37 Concentrations in Healthy Individuals

Biological Sample	Concentration Range (ng/mL)	Reference
Plasma	25 - 250	[6]
Serum	0.25 - 12.79	[12]

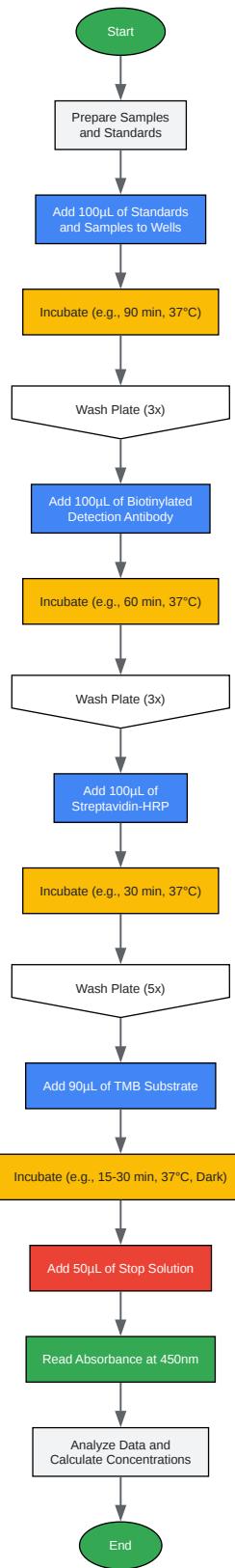
Table 2: LL-37 Concentrations in Disease States

Disease	Biological Sample	Concentration Range (ng/mL)	Finding	Reference
Bacterial Pneumonia (Gram-positive cocci)	Serum	0.11 - 90.59	Significantly higher than healthy controls	[12]
Bacterial Pneumonia (H. influenzae)	Serum	0.09 - 33.27	Significantly higher than healthy controls	[12]
Bacterial Pneumonia (Enterobacteriaceae)	Serum	0.11 - 86.12	Significantly higher than healthy controls	[12]
Bacterial Pneumonia (Gram-negative non-fermenting rods)	Serum	0.10 - 0.77	Significantly lower than healthy controls	[12]
Periodontitis	Gingival Crevicular Fluid	Not specified	Elevated levels reported	[4][12]
Periodontitis	Saliva	Not specified	Elevated levels reported	[12]

Visualizations

LL-37 Signaling Pathways

LL-37 exerts its immunomodulatory effects by interacting with various cell surface and intracellular receptors, activating multiple downstream signaling pathways.


[Click to download full resolution via product page](#)

Caption: LL-37 activates multiple signaling pathways.

This diagram illustrates how LL-37 can interact with various receptors like FPR2, EGFR, and P2X7 to activate downstream pathways such as PI3K/Akt and MAPK/ERK, promoting cell proliferation and migration.^[16] It also highlights LL-37's role in modulating nucleic acid sensing through TLRs and the cGAS-STING pathway.^{[3][17][18]}

Experimental Workflow for LL-37 ELISA

The following diagram outlines the key steps in the LL-37 sandwich ELISA protocol.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Human LL-37(Antibacterial Protein LL-37) ELISA Kit - Elabscience® [elabscience.com]
- 9. Human Antibacterial Peptide LL-37 (APLL-37) Elisa Kit – AFG Scientific [afgsci.com]
- 10. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Serum concentrations of antimicrobial peptide cathelicidin LL-37 in patients with bacterial lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. LL-37 transports immunoreactive cGAMP to activate STING signaling and enhance interferon-mediated host antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. invivogen.com [invivogen.com]
- To cite this document: BenchChem. [Quantifying LL-37 in Biological Samples: A Detailed Guide to ELISA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15580942#ll-37-quantification-in-biological-samples-by-elisa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com